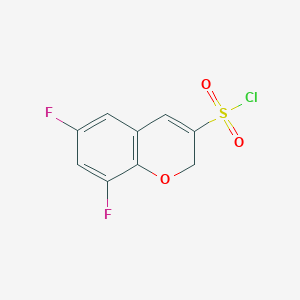

6,8-difluoro-2H-chromene-3-sulfonyl chloride

説明

特性

CAS番号 |

1235440-65-9 |

|---|---|

分子式 |

C9H5ClF2O3S |

分子量 |

266.65 g/mol |

IUPAC名 |

6,8-difluoro-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClF2O3S/c10-16(13,14)7-2-5-1-6(11)3-8(12)9(5)15-4-7/h1-3H,4H2 |

InChIキー |

IIDOWBVYARTHPK-UHFFFAOYSA-N |

正規SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)F)F)S(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthesis via Fluorinated Salicylaldehyde Precursors and Sulfonyl Chloride Formation

A common approach involves starting from 6,8-difluoro-substituted salicylaldehydes or chromene derivatives, followed by sulfonyl chloride installation at position 3. While direct reports on 6,8-difluoro-2H-chromene-3-sulfonyl chloride are limited, analogous procedures for chromene sulfonyl chlorides provide a foundation.

Step 1: Formation of 6,8-difluoro-2H-chromene core

Fluorinated salicylaldehydes (bearing fluorines at positions 6 and 8) react with suitable activated methylene compounds or alkenyl boronic acids under amine-catalyzed cyclization conditions to form the chromene ring system. For example, reactions of fluorinated salicylaldehydes with alkenyl trifluoroborates in the presence of amines at elevated temperatures (around 80 °C) yield 2H-chromene derivatives.

Step 2: Introduction of sulfonyl chloride at position 3

The sulfonyl chloride group is introduced by sulfonation of the chromene ring followed by chlorination. This can be achieved by:

- Sulfonation using chlorosulfonic acid or sulfur dioxide in the presence of copper(II) chloride under cold conditions (0–5 °C), as reported for related benzoxazine sulfonyl chlorides.

- Alternatively, direct chlorination of sulfonic acid intermediates to sulfonyl chlorides.

The reaction is typically monitored by thin-layer chromatography (TLC) and purified by extraction and filtration.

Preparation of Difluoroaryl Sulfonyl Chlorides as Precursors

Difluorobenzenesulfonyl chlorides such as 2,6-difluorobenzene-1-sulfonyl chloride are prepared by chlorination of the corresponding sulfonic acids or sulfonamides in the presence of pyridine in dichloromethane at 15–25 °C, achieving yields up to 91%. These reagents can be used to introduce the sulfonyl chloride moiety onto chromene rings via nucleophilic aromatic substitution or coupling reactions.

This method, although for a benzoxazine sulfonyl chloride, serves as a model for chromene sulfonyl chloride preparations.

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting Material | 6,8-Difluoro-substituted salicylaldehydes or chromenes | Commercial or synthesized via fluorination |

| Sulfonylation Agent | Chlorosulfonic acid, SO2 + CuCl2, or sulfonyl chloride reagents | Sulfur dioxide method offers mild conditions |

| Temperature | 0–5 °C during sulfonylation; 15–25 °C for chlorination | Low temperature prevents side reactions |

| Solvent | Acetonitrile, dichloromethane, ethyl acetate | Choice affects solubility and yield |

| Yield | 11–52% depending on method and scale | Optimization needed for scale-up |

| Purification | Extraction, washing, drying, filtration | TLC monitoring essential |

The final this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals consistent with chromene protons and sulfonyl chloride substitution; fluorine NMR confirms fluorine positions.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Infrared Spectroscopy (IR): Characteristic sulfonyl chloride stretching bands near 1350 and 1180 cm⁻¹.

Yields and purity depend on reaction conditions, especially temperature control and reagent stoichiometry.

The preparation of this compound involves constructing the difluorinated chromene core followed by sulfonyl chloride installation through sulfonation and chlorination steps. Established methods for related chromene and benzoxazine sulfonyl chlorides provide a synthetic framework. Key factors influencing the success of the synthesis include the choice of fluorinated precursors, sulfonylation conditions (temperature, reagents), and purification techniques.

Further optimization and detailed experimental protocols specific to the 6,8-difluoro derivative remain areas for ongoing research, but the integration of fluorinated starting materials and mild sulfonylation methods offers a viable route to this compound.

化学反応の分析

Types of Reactions

6,8-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

科学的研究の応用

6,8-Difluoro-2H-chromene-3-sulfonyl chloride has several applications in scientific research:

作用機序

The mechanism of action of 6,8-difluoro-2H-chromene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development .

類似化合物との比較

Structural and Functional Group Comparisons

Key Differences :

- Ring System : The chromene scaffold may enhance planarity and π-stacking interactions in molecular crystals, whereas the benzoindole system offers a fused heteroaromatic structure with distinct electronic properties.

Reactivity :

- Sulfonyl chlorides typically react with amines to form sulfonamides. The fluorinated chromene derivative may exhibit faster reaction kinetics due to enhanced electrophilicity.

- Stability: Fluorine’s electron-withdrawing nature may reduce hydrolysis susceptibility compared to non-fluorinated analogs.

Analytical and Physical Properties

生物活性

6,8-Difluoro-2H-chromene-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a chromene backbone with two fluorine atoms at the 6 and 8 positions and a sulfonyl chloride group at the 3 position. The compound can be synthesized through various methods, including the reaction of chromene derivatives with sulfonyl chlorides under specific conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : In a study assessing the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, compounds derived from chromene structures showed moderate to significant inhibition levels. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

- Antifungal Activity : The compound also demonstrated antifungal activity against strains such as Candida albicans. Compounds with electron-withdrawing groups like fluorine were found to enhance antifungal potency, suggesting that structural modifications can lead to improved bioactivity .

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | MRSA | 1.56 μg/mL |

| Similar analogues | C. albicans | 4 μg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The sulfonyl chloride group is known to facilitate nucleophilic attack by cellular components, leading to disruption of essential metabolic pathways. Additionally, the fluorine substituents may enhance lipophilicity, allowing better membrane penetration and interaction with hydrophobic regions of proteins .

Case Studies and Research Findings

- Study on Chromene Derivatives : A comprehensive review on various coumarin and chromene derivatives indicated that modifications at the 6 and 8 positions significantly influenced antimicrobial activity. Compounds similar to this compound were tested for their ability to inhibit growth in multiple bacterial strains .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the introduction of electronegative substituents like fluorine at strategic positions could enhance biological activity. In particular, compounds exhibiting strong electron-withdrawing characteristics showed improved efficacy against resistant strains of bacteria .

- In Vivo Studies : Preliminary in vivo studies demonstrated that certain derivatives could effectively reduce infection rates in model organisms infected with MRSA, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-difluoro-2H-chromene-3-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the parent chromene derivative using chlorosulfonic acid under controlled conditions. A typical procedure involves slow addition of chlorosulfonic acid to the substrate at 0°C, followed by gradual warming to room temperature to complete the reaction. Ice-water quenching isolates the product, which is washed and dried. Reaction efficiency depends on stoichiometric ratios, temperature control, and anhydrous conditions. Thin-layer chromatography (TLC) is recommended for real-time monitoring . Optimize yield by adjusting reaction time (e.g., 1–3 hours at 0°C and 2–4 hours at room temperature) and using excess chlorosulfonic acid (1.5–2.0 equivalents) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Due to its reactivity as a sulfonyl chloride, handle the compound in a fume hood with nitrile gloves and tightly sealed goggles to avoid exposure to moisture or skin contact . Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize hydrolysis. Pre-dry storage containers to prevent trace moisture ingress. Stability tests should be conducted periodically via NMR or FT-IR to detect decomposition (e.g., SO₂ release or sulfonic acid formation) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹⁹F NMR : Confirm fluorine substitution patterns (δ –110 to –120 ppm for aromatic fluorines).

- ¹H NMR : Detect chromene ring protons (δ 6.5–7.5 ppm) and sulfonyl chloride protons (if applicable).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ or [M–Cl]⁻).

- TLC : Monitor reaction progress using silica plates and hexane/ethyl acetate (3:1) as eluent .

- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during nucleophilic substitutions involving this sulfonyl chloride?

- Methodological Answer : Discrepancies in reactivity (e.g., incomplete amidation or sulfonylation) often stem from competing hydrolysis or steric hindrance. To address this:

- Control Moisture : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques .

- Base Selection : Employ triethylamine (Et₃N) or DMAP to scavenge HCl and accelerate nucleophilic attack. For sterically hindered nucleophiles, switch to bulkier bases like DIPEA .

- Kinetic Studies : Conduct time-resolved ¹⁹F NMR to track reaction intermediates and identify rate-limiting steps.

Q. What computational methods are suitable for predicting the electronic effects of fluorine substituents on the sulfonyl chloride's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine atoms. Key parameters include:

- Electrostatic Potential Maps : Visualize charge distribution on the sulfonyl chloride group.

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Optimization : Simulate reaction pathways for substitutions (e.g., SN² mechanisms) to compare activation energies with/without fluorine substituents. Validate models against experimental kinetic data .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Prepare aqueous solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

- Kinetic Profiling : Add the compound to each buffer and sample aliquots at intervals (0, 1, 3, 6, 24 hours). Quench reactions with cold acetonitrile to halt hydrolysis.

- Quantitative Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to measure residual sulfonyl chloride and hydrolyzed sulfonic acid. Rate constants (k) can be derived from first-order decay plots.

- Temperature Dependence : Repeat at 25°C, 37°C, and 50°C to calculate activation energy (Arrhenius equation) .

Data Contradiction Analysis

Q. Why might different synthetic protocols report conflicting yields for this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Purity of Starting Material : Trace moisture in the chromene precursor can hydrolyze chlorosulfonic acid prematurely.

- Workup Variations : Rapid vs. slow ice-water quenching may affect crystallization efficiency.

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (toluene) can lead to different recovery rates .

- Troubleshooting : Standardize protocols using Karl Fischer titration to ensure anhydrous conditions and replicate purification steps across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。